

Spectroscopic Profile of 4-Ethylheptan-2-one: A Technical Guide

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Compound of Interest

Compound Name: **4-Ethylheptan-2-one**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethylheptan-2-one** ($C_9H_{18}O$), a ketone with applications in various chemical syntheses. This document is intended to serve as a core reference for researchers and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.

Spectroscopic Data Summary

While experimental spectra for **4-Ethylheptan-2-one** are not readily available in public databases, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-1	2.14	s	3H
H-3	2.42	d	2H
H-4	1.85	m	1H
H-5	1.25	m	2H
H-6	1.33	m	2H
H-7	0.90	t	3H
Ethyl-CH ₂	1.40	q	2H
Ethyl-CH ₃	0.88	t	3H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon	Chemical Shift (ppm)
C-1	29.8
C-2	209.5
C-3	51.5
C-4	45.8
C-5	36.4
C-6	20.2
C-7	14.2
Ethyl-CH ₂	25.2
Ethyl-CH ₃	11.4

Table 3: Expected Infrared (IR) Absorption Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	~1715	Strong
C-H (sp ³)	2850-3000	Medium-Strong
CH ₂ bend	~1465	Medium
CH ₃ bend	~1375	Medium

Table 4: Expected Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

m/z	Proposed Fragment
142	[M] ⁺ (Molecular Ion)
127	[M - CH ₃] ⁺
99	[M - C ₃ H ₇] ⁺
85	[M - C ₄ H ₉] ⁺
71	[C ₅ H ₁₁] ⁺
57	[C ₄ H ₉] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **4-Ethylheptan-2-one** (5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

- ^1H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A total of 16 scans are co-added and Fourier transformed to obtain the final spectrum.
- ^{13}C NMR Acquisition: The carbon spectrum is acquired with a 30° pulse angle, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Proton decoupling is applied during acquisition. Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

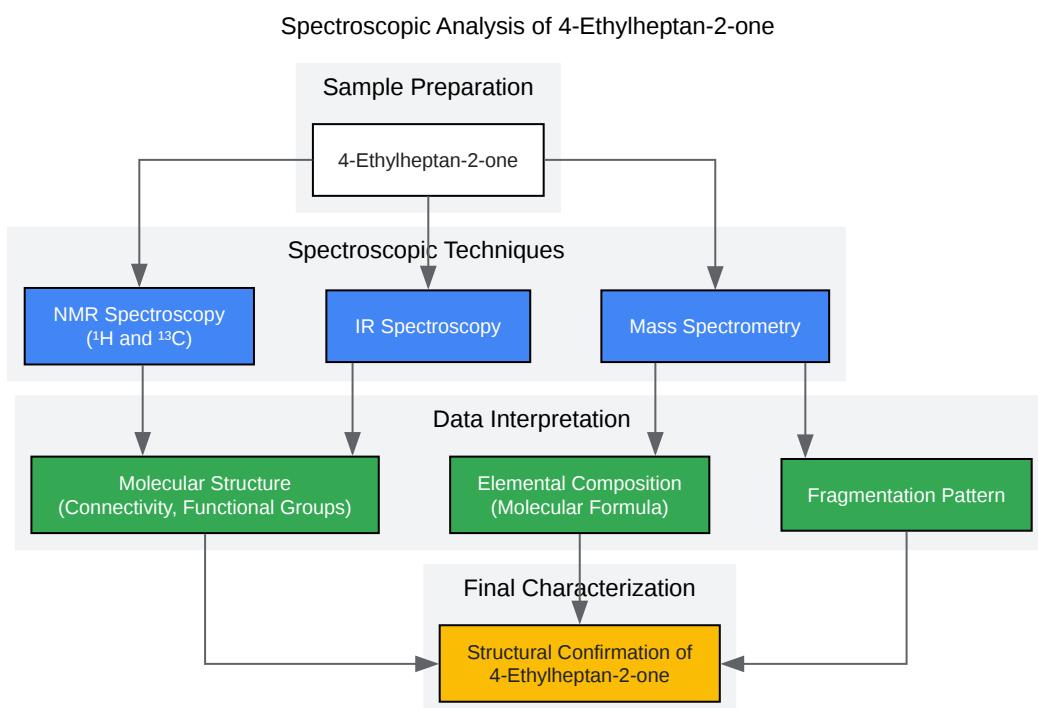
- Sample Preparation: A thin film of neat **4-Ethylheptan-2-one** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition: The spectrum is recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **4-Ethylheptan-2-one** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation from any impurities.
- Instrumentation: An electron ionization (EI) mass spectrometer is used.
- Ionization and Analysis: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each fragment.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Ethylheptan-2-one**.



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Caption: Workflow for the structural elucidation of **4-Ethylheptan-2-one** using NMR, IR, and MS.

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